molecular formula C7H12ClNO2 B12992080 Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride

Cat. No.: B12992080
M. Wt: 177.63 g/mol
InChI Key: CZCFPGFMEIKGPJ-RGMNGODLSA-N
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Description

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclopentene ring substituted with an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate: Lacks the hydrochloride component.

    Methyl (S)-4-aminocyclopentane-1-carboxylate: Saturated version of the compound.

    Ethyl (S)-4-aminocyclopent-1-ene-1-carboxylate: Ethyl ester instead of methyl ester.

Uniqueness

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (4S)-4-aminocyclopentene-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H/t6-;/m0./s1

InChI Key

CZCFPGFMEIKGPJ-RGMNGODLSA-N

Isomeric SMILES

COC(=O)C1=CC[C@@H](C1)N.Cl

Canonical SMILES

COC(=O)C1=CCC(C1)N.Cl

Origin of Product

United States

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